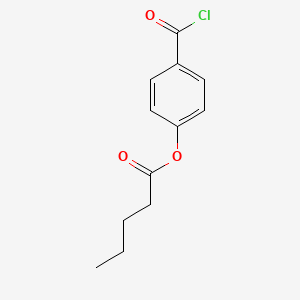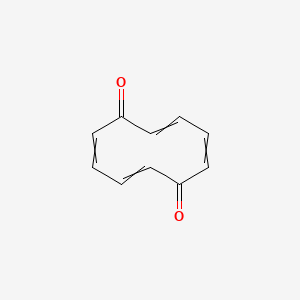
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate is an organophosphate compound with significant applications in various fields. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate involves multiple steps. One common method includes the reaction of 2-bromoethanol, 3-bromopropanol, and 3-chloropropanol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Análisis De Reacciones Químicas
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking down into simpler molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine and chlorine atoms allows the compound to form strong bonds with these targets, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate include:
Tris(chloropropyl) phosphate: Commonly used as a flame retardant, it shares similar chemical properties but lacks the bromine atoms.
Diethyl 2-bromoethylphosphonate: Another organophosphate compound with bromine atoms, used in different chemical reactions.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides distinct reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
61205-38-7 |
|---|---|
Fórmula molecular |
C8H16Br2ClO4P |
Peso molecular |
402.44 g/mol |
Nombre IUPAC |
2-bromoethyl 3-bromopropyl 3-chloropropyl phosphate |
InChI |
InChI=1S/C8H16Br2ClO4P/c9-3-1-6-13-16(12,15-8-4-10)14-7-2-5-11/h1-8H2 |
Clave InChI |
KLMXZHWBRSKRHH-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(OCCCBr)OCCBr)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
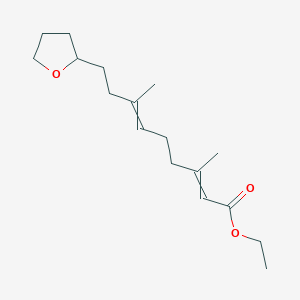
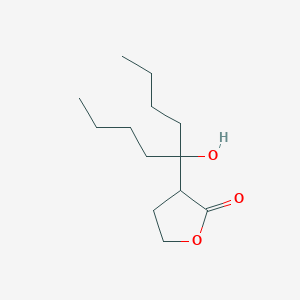
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)
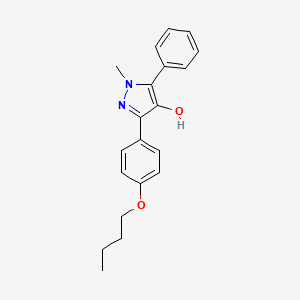
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)
